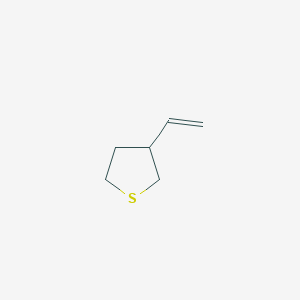

3-Vinyltetrahydrothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10S |

|---|---|

Molecular Weight |

114.21 g/mol |

IUPAC Name |

3-ethenylthiolane |

InChI |

InChI=1S/C6H10S/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |

InChI Key |

FSGCFQUNIFMCSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCSC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Vinyltetrahydrothiophene and Its Functionalized Analogues

Strategies Involving Ring Contraction and Expansion of Sulfur Heterocycles

The manipulation of ring size in sulfur-containing heterocycles provides a powerful approach to the synthesis of substituted tetrahydrothiophenes. These methods often leverage the inherent reactivity of sulfur to facilitate skeletal rearrangements.

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization reactions represent a fundamental strategy for the formation of the tetrahydrothiophene (B86538) ring. These approaches typically involve the intramolecular nucleophilic attack of a sulfur-containing moiety onto an appropriately positioned electrophilic center within the same molecule. While direct base-catalyzed cyclizations leading specifically to 3-vinyltetrahydrothiophene are not extensively documented in readily available literature, the general principles of such cyclizations are well-established in the synthesis of related sulfur heterocycles.

For instance, the intramolecular Michael addition of a thiol to an α,β-unsaturated system can be facilitated by a base. A hypothetical precursor for this compound could be a molecule containing a thiol group and a conjugated diene system, where a selective 1,4-addition could potentially lead to the desired ring structure. The choice of base is crucial in these reactions, as it must be strong enough to deprotonate the thiol without promoting unwanted side reactions.

Rearrangements of Related Sulfur Heterocycles

The rearrangement of larger or smaller sulfur-containing rings into the more stable five-membered tetrahydrothiophene system is a synthetically valuable transformation. One notable example involves the rearrangement of 4-alkenylthiazolidin-2-ones. It has been demonstrated that the rearrangement of 4-vinylthiazolidin-2-one can lead to the formation of a substituted tetrahydrothiophene. This process can be initiated by treatment with N-bromosuccinimide, which triggers a cascade of events culminating in the formation of a 3-bromo-4-isocyanatotetrahydrothiophene intermediate. This intermediate can then be trapped with various nucleophiles to afford functionalized tetrahydrothiophene derivatives, which could potentially be converted to this compound through subsequent chemical manipulations.

Ylide-Mediated Synthetic Routes to Vinyltetrahydrothiophenes

Sulfur ylides are versatile reagents in organic synthesis, known for their ability to form new carbon-carbon bonds through various reaction pathways, including rearrangements and cyclizations. These reactive intermediates have been successfully employed in the synthesis of tetrahydrothiophene derivatives.

Generation of Sulfonium (B1226848) Ylides as Key Intermediates

Sulfonium ylides are typically generated in situ by the deprotonation of a corresponding sulfonium salt with a strong base. The choice of the base and the structure of the sulfonium salt are critical factors that determine the stability and reactivity of the resulting ylide. For the synthesis of this compound, a common strategy involves the formation of a sulfonium ylide that can undergo a subsequent quora.commnstate.edu-sigmatropic rearrangement. This rearrangement, a type of Sommelet-Hauser rearrangement, can lead to ring contraction of a larger sulfur heterocycle to form a five-membered ring with a vinyl substituent.

For example, a six-membered cyclic sulfonium salt can be treated with a base to generate an ylide, which then rearranges to form a this compound derivative. The stereochemical outcome of such rearrangements is often predictable, proceeding through a concerted mechanism.

Transition Metal-Catalyzed Diazo Decomposition for Ylide Formation (e.g., Copper, Rhodium)

An alternative and often milder method for generating sulfonium ylides involves the transition metal-catalyzed decomposition of diazo compounds in the presence of a sulfide (B99878). Catalysts based on rhodium and copper are particularly effective in promoting the formation of a metal carbene from the diazo compound, which then reacts with the sulfur atom of a sulfide to generate the sulfonium ylide.

This method offers several advantages, including the ability to perform these reactions under neutral conditions and with high levels of stereocontrol, particularly when chiral catalysts are employed. The in situ generated ylide can then undergo the desired rearrangement or cyclization to produce the vinyltetrahydrothiophene product. The choice of metal catalyst and ligands can significantly influence the efficiency and selectivity of the reaction.

| Catalyst | Diazo Compound | Sulfide Precursor | Product | Yield (%) | Reference |

| Rhodium(II) acetate | Ethyl 2-diazoacetoacetate | Allyl sulfide | Functionalized vinyltetrahydrothiophene | Varies | quora.com |

| Copper(I) triflate | Methyl phenyldiazoacetate | Thiane | Functionalized vinyltetrahydrothiophene | Varies | mnstate.edu |

Grignard Reagent-Mediated Transformations for C-C Bond Formation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In the context of this compound synthesis, they can be employed to introduce the vinyl group onto a pre-existing tetrahydrothiophene scaffold.

A plausible synthetic route involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with an electrophilic tetrahydrothiophene derivative. For example, the addition of vinylmagnesium bromide to tetrahydrothiophene-3-one would result in the formation of 3-hydroxy-3-vinyltetrahydrothiophene. Subsequent dehydration of this tertiary alcohol would then yield the desired this compound. The conditions for the dehydration step would need to be carefully controlled to avoid rearrangement or polymerization of the product.

The general reaction of Grignard reagents with ketones is a well-established and high-yielding transformation. The success of this approach for the synthesis of this compound would depend on the availability and stability of the starting tetrahydrothiophene-3-one.

| Grignard Reagent | Electrophile | Intermediate Product | Final Product | Key Transformation |

| Vinylmagnesium bromide | Tetrahydrothiophene-3-one | 3-Hydroxy-3-vinyltetrahydrothiophene | This compound | Dehydration |

Stereoselective and Stereodivergent Synthetic Approaches to Substituted Vinyltetrahydrothiophenes

The controlled synthesis of specific stereoisomers of substituted vinyltetrahydrothiophenes is crucial for understanding their structure-activity relationships. While direct stereoselective methods for this compound are not extensively documented, analogous strategies and the synthesis of key precursors provide valuable insights.

One promising approach involves the stereocontrolled synthesis of 3-acyltetrahydrothiophenes, which can serve as precursors to this compound through olefination reactions such as the Wittig reaction. A highly stereoselective method for preparing substituted 3-acyltetrahydrothiophenes involves the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones. This method is particularly effective for creating 3-acyltetrahydrothiophenes with cis side chains at the C2 and C5 positions. The reaction proceeds with high stereoselectivity, and the enantiomeric purity of the starting mercapto allylic alcohol is preserved in the final tetrahydrothiophene product.

While direct stereodivergent synthesis of this compound has not been extensively reported, concepts from the synthesis of other vinyl-substituted heterocycles can be applied. For instance, the stereodivergent synthesis of syn- and anti-vinyl-δ-lactams has been achieved using transition metal catalysis. Employing a rhodium-based catalyst selectively yields the syn-diastereomer, whereas a palladium-based catalyst leads to the formation of the anti-diastereomer with high selectivity. This catalyst-controlled stereodivergence is attributed to different reaction mechanisms. The rhodium-catalyzed reaction is believed to proceed under kinetic control via an inner-sphere reductive elimination. In contrast, the palladium-catalyzed reaction is thought to be under thermodynamic or product development control, proceeding through a π-allyl intermediate and an outer-sphere nucleophilic attack. These principles of catalyst-controlled stereoselection could potentially be adapted to the synthesis of vinyltetrahydrothiophene derivatives from appropriate acyclic precursors.

Table 1: Catalyst Control in Stereodivergent Synthesis of Vinyl-δ-lactams

| Catalyst System | Predominant Diastereomer | Proposed Control |

| Rhodium-based | syn | Kinetic |

| Palladium-based | anti | Thermodynamic/Product Development |

Development of Novel Synthetic Pathways to Advanced this compound Derivatives

The development of novel synthetic methods provides access to a wider range of functionalized this compound derivatives with increased molecular complexity. Modern synthetic strategies such as ring-closing metathesis (RCM) and cycloaddition reactions are powerful tools in this endeavor.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile method for the formation of cyclic alkenes, including those embedded in heterocyclic systems. The synthesis of vinyl-substituted tetrahydrothiophenes could be envisioned through the RCM of a diene precursor containing a sulfur atom in the tether. While specific examples for this compound are not abundant, the general applicability of RCM to sulfur-containing heterocycles is established. The success of RCM is often dependent on the choice of catalyst, with ruthenium-based Grubbs catalysts and molybdenum-based Schrock catalysts being the most common. The formation of five-membered rings is generally favorable, and RCM has been successfully employed to synthesize a variety of unsaturated sulfur heterocycles.

Cycloaddition Reactions

[3+2] Cycloaddition reactions of thiocarbonyl ylides with various alkenes and alkynes represent a powerful method for the synthesis of dihydro- and tetrahydrothiophene derivatives. This approach allows for the rapid construction of the five-membered sulfur-containing ring with the potential for introducing functionality at various positions. The resulting tetrahydrothiophene products can serve as versatile intermediates for further transformations. High-pressure conditions have been shown to facilitate these cycloadditions, particularly for thermally unstable or sterically hindered substrates, leading to significantly improved yields. While this method does not directly yield a 3-vinyl substituent, the functional groups introduced through the cycloaddition could be further elaborated to a vinyl group. For example, a carbonyl group at the 3-position could be converted to a vinyl group via an olefination reaction.

The development of these novel synthetic pathways is crucial for expanding the chemical space of accessible this compound derivatives, enabling the synthesis of advanced and highly functionalized analogues for various applications.

Table 2: Overview of Novel Synthetic Strategies

| Synthetic Strategy | Description | Potential Application for this compound |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene to form a cyclic alkene. | Cyclization of a sulfur-containing diene to form a vinyl-substituted tetrahydrothiophene ring. |

| [3+2] Cycloaddition | Reaction of a thiocarbonyl ylide with an alkene or alkyne to form a five-membered ring. | Formation of a functionalized tetrahydrothiophene core that can be further modified to introduce a vinyl group at the 3-position. |

Reactivity and Mechanistic Investigations of 3 Vinyltetrahydrothiophene

Pericyclic Reactions: Sigmatropic Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis. 3-Vinyltetrahydrothiophene is a prime candidate for a specific class of these reactions known as sigmatropic rearrangements, where a σ-bond migrates across a π-system.

nih.govresearchgate.net-Sigmatropic Shifts in Sulfonium (B1226848) Ylide Systems

The nih.govresearchgate.net-sigmatropic rearrangement is a characteristic reaction of allylic sulfonium ylides. wikipedia.org For this compound, this process is initiated by the formation of a sulfonium salt through the alkylation of the sulfur atom. Subsequent deprotonation with a strong base generates a transient sulfonium ylide. This ylide is poised to undergo a rapid intramolecular rearrangement.

The reaction is classified as a nih.govresearchgate.net-shift because the migrating group (the remainder of the tetrahydrothiophene (B86538) ring) moves from the sulfur atom (position 1) to the terminal carbon of the vinyl group (position 3), with the rearrangement proceeding through a five-membered cyclic transition state. chemtube3d.com This concerted process involves the cleavage of the original carbon-sulfur bond of the ring and the simultaneous formation of a new carbon-carbon bond. Sulfur is well-suited for participating in nih.govresearchgate.net-sigmatropic rearrangements. chemtube3d.com The stereochemistry of the newly formed C-C bond can often be predicted by analyzing the conformation of the five-membered ring transition state. wikipedia.org This transformation is highly efficient and provides a stereoselective route to more complex molecular architectures. cmu.edu

Ring Expansion Reactions Leading to Medium-Sized Sulfur Heterocycles

A significant outcome of the nih.govresearchgate.net-sigmatropic rearrangement of the this compound sulfonium ylide is a ring expansion reaction. wikipedia.org The cleavage of an endocyclic C–S bond during the rearrangement, coupled with the formation of a new exocyclic C–C bond, effectively incorporates the atoms of the migrating group into a larger ring structure.

Starting with the five-membered tetrahydrothiophene ring, the nih.govresearchgate.net-sigmatropic shift results in the formation of an eight-membered sulfur heterocycle, specifically a thiacycloalk-4-ene derivative. This method provides an elegant and efficient pathway to medium-sized ring systems, which are often challenging to synthesize using conventional cyclization methods due to unfavorable entropic and enthalpic factors. researchgate.net The reaction proceeds from a readily available cyclic precursor in a single, often high-yield, transformation. researchgate.net The constitutional isomer, 2-vinyltetrahydrothiophene, is also known to undergo this type of ring expansion, underscoring the generality of this reaction for vinyl-substituted cyclic sulfides. researchgate.net

| Starting Material System | Key Intermediate | Rearrangement Type | Product Class | Ring Size Change |

| This compound Sulfonium Salt | Sulfonium Ylide | nih.govresearchgate.net-Sigmatropic Shift | Medium-Sized Sulfur Heterocycle | 5-membered to 8-membered |

Organometallic Reactivity and Coordination Chemistry

The interaction of organosulfur compounds with transition metals is a field of intense research, driven by the importance of hydrodesulfurization in the petroleum industry and the utility of organometallic reagents in synthesis. rsc.org this compound possesses two distinct sites for metal coordination: the soft sulfur donor atom and the π-system of the vinyl group, leading to complex and fascinating reactivity.

Complexation with Transition Metal Clusters (e.g., Rhenium, Osmium)

While specific studies detailing the complexation of this compound with rhenium and osmium clusters are not extensively documented, its coordination behavior can be predicted based on established principles. The sulfur atom of the thioether ring is a classic soft ligand that readily coordinates to low-valent, soft transition metal centers like rhenium and osmium. The coordination can be terminal to a single metal atom or can act as a bridging ligand between multiple metal centers within a cluster.

Furthermore, the vinyl group provides a π-system that can engage in η²-coordination with a metal center. It is known that osmium clusters can react with vinyl-containing ligands. researchgate.net The interplay between sulfur and vinyl group coordination could lead to chelate complexes, where both functionalities bind to the same metal center, or to more complex interactions within a multinuclear cluster framework. The stability and electronic properties of such complexes are of significant interest in catalysis and materials science. mdpi.com

Carbon-Sulfur Bond Activation and Scission Pathways

A crucial aspect of the organometallic chemistry of thioethers is the activation and cleavage of the typically inert carbon-sulfur bond. rsc.orgrsc.org This process is fundamental to catalytic hydrodesulfurization. For this compound, after initial coordination of the sulfur atom to a low-valent transition metal center, the metal can insert into one of the adjacent C–S bonds. This reaction is an oxidative addition, where the formal oxidation state of the metal increases by two.

This C–S bond scission is a key step that transforms the cyclic thioether into an open-chain metallacyclic species. dicp.ac.cn The activation of the C–S bond is often the rate-determining step in catalytic cycles involving organosulfur compounds. dicp.ac.cn The presence of the vinyl group may influence the regioselectivity of the C–S bond cleavage, depending on its electronic influence and potential secondary interactions with the metal center.

Mechanistic Aspects of Metal-Mediated Ring Opening Processes

The ring-opening of this compound by a transition metal cluster follows a well-defined mechanistic pathway. researchgate.netrsc.org The process is initiated by the displacement of a labile ligand on the metal complex by the sulfur atom of the heterocycle, forming a stable thioether complex.

This initial coordination activates the adjacent C–S bonds towards further reaction. The key mechanistic step is the oxidative addition of one of the C(sp³)–S bonds to the metal center. This concerted or stepwise process cleaves the C–S bond and forms new metal-carbon (M–C) and metal-sulfur (M–S) bonds, resulting in the formation of a stable metallacycle. This ring-opened structure is no longer a simple ligand but is covalently bound to the metal framework. From this metallacyclic intermediate, a variety of subsequent reactions can occur, including reductive elimination to form functionalized organic products or further fragmentation leading to complete desulfurization.

Key Mechanistic Steps in Metal-Mediated Ring Opening

| Step | Process | Description |

|---|---|---|

| 1 | Ligand Coordination | The sulfur atom of this compound coordinates to a vacant site on the transition metal center. |

| 2 | Oxidative Addition | The metal center inserts into an adjacent carbon-sulfur bond, leading to C–S bond scission. |

| 3 | Metallacycle Formation | A stable ring structure containing the metal, sulfur, and carbon atoms is formed. |

| 4 | Subsequent Reactions | The metallacyclic intermediate can undergo further transformations such as reductive elimination or ligand-induced cleavage. |

Radical Addition Chemistry: Thiol-Ene Reactions

The thiol-ene reaction, a process involving the addition of a thiol to an alkene, has been recognized in organic chemistry since 1905. wikipedia.org This reaction can proceed via two primary mechanisms: a free-radical addition or a catalyzed Michael addition. wikipedia.org For the purposes of this article, the focus will remain on the radical-mediated pathway.

In the presence of a radical initiator or under photochemical conditions, the thiol-ene reaction proceeds through a free-radical addition mechanism, resulting in the anti-Markovnikov product. vander-lingen.nl The process is initiated by the formation of a thiyl radical from a thiol compound. This reactive species then adds to the alkene at the less substituted carbon, leading to the formation of a more stable carbon-centered radical. youtube.comacsgcipr.org A subsequent chain-transfer step, involving the abstraction of a hydrogen atom from another thiol molecule, yields the final thioether product and regenerates a thiyl radical, which can then participate in further propagation steps. wikipedia.org This regioselectivity is a key feature of the radical thiol-ene reaction and is driven by the formation of the most stable radical intermediate. youtube.commdpi.com

The general mechanism for the anti-Markovnikov radical addition of a thiol to an alkene can be summarized in the following steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation Step 1: The thiyl radical adds to the alkene's double bond at the less sterically hindered carbon, forming a more stable carbon-centered radical intermediate.

Propagation Step 2: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and a new thiyl radical.

Termination: The reaction is terminated by the combination of two radical species. researchgate.net

| Step | Description |

| Initiation | Formation of a thiyl radical from a thiol. |

| Propagation | Addition of the thiyl radical to the alkene, followed by hydrogen abstraction from another thiol molecule. |

| Termination | Combination of two radical species to end the chain reaction. |

Photoinitiation is a common and efficient method for generating the necessary radicals to drive the thiol-ene reaction. researchgate.net This technique offers spatial and temporal control over the reaction, making it highly valuable for applications in materials science and surface modification. nih.gov The use of photoinitiators, which generate radicals upon exposure to light, facilitates the rapid and quantitative conversion of thiols and enes into thioethers, even in the presence of oxygen and water. researchgate.net

Interestingly, thiol-ene reactions can also proceed without the addition of an external photoinitiator. nih.gov In such cases, irradiation with light, typically in the UV range, can directly lead to the formation of radicals and initiate the polymerization process. nih.gov This initiator-free approach presents advantages by simplifying the reaction system and avoiding potential contamination from initiator fragments. nih.gov Both photoinitiated and initiator-free methods have been successfully employed for the functionalization of various molecules and the synthesis of polymers. nih.govnih.gov

The thiol-ene reaction can also occur in an intramolecular fashion, providing a powerful tool for the synthesis of sulfur-containing heterocyclic compounds. mdpi.comnih.gov In systems where a molecule contains both a thiol and a vinyl group, such as derivatives of vinyltetrahydrothiophene, radical-initiated cyclization can occur. nih.gov The regioselectivity of these intramolecular reactions can be more complex to predict compared to their intermolecular counterparts and is influenced by factors such as substituent effects and reaction conditions. wikipedia.orgnih.gov

The outcome of the cyclization, whether it leads to the kinetically or thermodynamically favored product, is dependent on these factors. wikipedia.org These intramolecular thiol-ene reactions have been successfully utilized in the synthesis of a variety of ring structures, including four- to eight-membered rings and even macrocycles. wikipedia.org

Polymerization and Copolymerization Behavior of Vinyltetrahydrothiophene Monomers

Vinyl thioethers, including this compound, are versatile monomers that can undergo polymerization and copolymerization to form a range of advanced materials. nih.govdigitellinc.com

Vinyl thioethers can be polymerized through different mechanisms, with cationic polymerization being a prominent method. nih.govresearchgate.net In cationic polymerization, an initiator generates a cationic active center, which then propagates by adding to the vinyl ether monomers. acs.org This process can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov

Another important polymerization pathway for vinyl thioethers is through radical thiol-ene reactions, as previously discussed. This step-growth polymerization mechanism is known for its high efficiency, insensitivity to oxygen inhibition, and ability to form uniform polymer networks. wikipedia.orgradtech.org The reaction proceeds rapidly under ambient conditions and can be initiated by light or heat. wikipedia.orgdigitellinc.com

Hybrid polymerization systems, combining both radical and cationic processes, have also been developed. radtech.orgacs.orgresearchgate.net In these systems, a rapid thiol-ene radical polymerization can be followed by a cationic homopolymerization of the vinyl ether groups. radtech.orgacs.orgresearchgate.net This sequential approach allows for the creation of cross-linked networks with tailored thermal and mechanical properties. radtech.orgacs.orgresearchgate.net

| Polymerization Mechanism | Key Features |

| Cationic Polymerization | Proceeds via a cationic active center, allows for controlled polymer synthesis. nih.govacs.org |

| Radical Thiol-Ene Polymerization | Step-growth mechanism, high efficiency, oxygen insensitive, forms uniform networks. wikipedia.orgradtech.org |

| Hybrid (Radical/Cationic) Polymerization | Sequential reaction of thiol-ene and cationic polymerization, creating tailored network properties. radtech.orgacs.orgresearchgate.net |

The polymerization of vinyltetrahydrothiophene monomers can lead to the formation of homopolymers with specific properties. Furthermore, copolymerization with other monomers opens up a vast range of possibilities for creating advanced materials with combined and enhanced functionalities. nih.gov For instance, copolymerization of vinyl ethers with cyclic thioacetals can introduce degradable thioacetal bonds into the polymer backbone. nih.gov

The resulting copolymers can possess a balance of properties, such as the flexibility and impact resistance from the poly(vinyl ether) segments and the chemical resistance and adhesion from other comonomers. acs.org These materials find applications in various fields, including the development of degradable polymers and functional coatings. nih.gov The ability to precisely control the copolymer structure allows for the fine-tuning of material properties to meet the demands of specific applications. nih.gov

Computational and Theoretical Studies on 3 Vinyltetrahydrothiophene Reactivity

Quantum Chemical Investigations of Reaction Pathways and Energy Landscapes

Quantum chemical methods are fundamental to understanding the reactivity of molecules like 3-Vinyltetrahydrothiophene. researchgate.netmdpi.com These methods allow for the detailed exploration of potential reaction pathways and the associated energy landscapes. For a molecule with a vinyl substituent on a tetrahydrothiophene (B86538) ring, several reaction types could be investigated, including electrophilic additions to the double bond, reactions involving the sulfur atom, and cycloadditions.

Theoretical Analysis of Ylide Stability and Electronic Structure Contributions

The sulfur atom in the tetrahydrothiophene ring of this compound can potentially form sulfur ylides. Sulfur ylides are important reactive intermediates in organic synthesis. rsc.org A theoretical analysis of the stability and electronic structure of ylides derived from this compound would provide valuable insights into their potential reactivity.

Computational studies would focus on calculating the proton affinity of the ylide, which is a key descriptor of its nucleophilicity. rsc.org Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to understand the electronic structure of these ylides. NBO analysis can provide information about charge distribution, orbital interactions, and the nature of the bond between the sulfur and carbon atoms in the ylide. The presence of the vinyl group could influence the stability and reactivity of the ylide through electronic effects such as conjugation, and these effects can be quantified through computational analysis.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.netescholarship.org For this compound, DFT calculations would be instrumental in elucidating the mechanisms of various transformations.

For example, in a potential cycloaddition reaction involving the vinyl group, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By calculating the activation energies for competing pathways, researchers can predict the most likely reaction mechanism. escholarship.org Furthermore, DFT can be used to study the regioselectivity and stereoselectivity of reactions. Conceptual DFT, which utilizes reactivity descriptors derived from the electron density, can also provide qualitative insights into the reactivity of this compound. semanticscholar.orgresearchgate.net

Computational Modeling of Stereochemical Outcomes in Transformations

Many chemical reactions can lead to the formation of multiple stereoisomers. Computational modeling is a powerful tool for predicting and understanding the stereochemical outcomes of reactions involving chiral molecules like this compound (which is chiral if substituted).

Applications and Advanced Materials Research Involving 3 Vinyltetrahydrothiophene

Catalysis Research: Hydrodesulfurization (HDS) Model Systems

Hydrodesulfurization (HDS) is a critical process in the refining of petroleum, aimed at removing sulfur from fossil fuels to prevent the release of sulfur oxides during combustion. To better understand and improve the catalysts used in HDS, researchers often employ model compounds that mimic the sulfur-containing molecules found in crude oil. While compounds like thiophene (B33073) and tetrahydrothiophene (B86538) are commonly used for this purpose, the specific use of 3-Vinyltetrahydrothiophene as a model system in published HDS research is not extensively documented. Theoretical studies and investigations into analogous compounds, however, can provide insights into its potential behavior in such catalytic systems.

Insights from Homogeneous Catalysis Analogues

In the field of homogeneous catalysis, soluble metal complexes are used to catalyze reactions in a single phase. While direct studies on the homogeneous HDS of this compound are scarce, research on related sulfur heterocycles provides a framework for understanding potential reaction pathways. The presence of the vinyl group could introduce additional reactivity and coordination modes with a metal catalyst compared to saturated tetrahydrothiophene. The interaction of the vinyl group and the sulfur atom with the catalytic metal center would likely influence the mechanism and efficiency of C-S bond cleavage, a key step in desulfurization.

Implications for Heterogeneous Catalytic Processes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is the standard for industrial HDS processes, typically employing catalysts like cobalt-promoted molybdenum disulfide (Co-MoS₂). In this context, the adsorption and reaction of this compound on the catalyst surface would be of primary interest. The vinyl substituent could affect the molecule's adsorption geometry and electronic interactions with the active sites of the catalyst. This, in turn, could impact the reaction pathway, potentially influencing the selectivity towards different desulfurized products. However, without specific experimental data on this compound, these implications remain largely theoretical.

Polymeric Materials Development and Functionalization

The dual functionality of this compound, with its polymerizable vinyl group and a sulfur-containing ring, makes it an intriguing monomer for the synthesis of advanced polymeric materials. The sulfur atom can impart unique properties to the resulting polymer, such as a higher refractive index, metal-binding capabilities, and specific chemical reactivity.

Fabrication of Cross-Linked Polymer Networks via Thiol-Ene Chemistry

Thiol-ene chemistry is a highly efficient and versatile "click" reaction used to form polymer networks. This reaction involves the radical-mediated addition of a thiol group across a double bond (an "ene"). While specific examples detailing the use of this compound in thiol-ene reactions for creating cross-linked networks are not prominent in the literature, its vinyl group makes it a suitable "ene" component. In such a system, a multifunctional thiol crosslinker could react with the vinyl groups of multiple this compound monomers to build a three-dimensional polymer network. The properties of the resulting network, such as its mechanical strength, thermal stability, and swelling behavior, would be influenced by the structure of the thiol crosslinker and the concentration of the vinyl groups.

Post-Polymerization Functionalization of Polymer Architectures

Post-polymerization functionalization is a powerful strategy for introducing specific functionalities into a pre-existing polymer chain. A polymer synthesized from this compound would possess pendant tetrahydrothiophene rings along its backbone. The sulfur atom in these rings could be a target for various chemical modifications. For instance, it could be oxidized to a sulfoxide (B87167) or sulfone, altering the polarity and solubility of the polymer. Alternatively, the sulfur atom could act as a ligand to coordinate with metal ions, opening up possibilities for creating catalytic or sensing materials. This approach allows for the synthesis of a variety of functional polymers from a single parent polymer.

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Synthetic Methodologies for 3-Vinyltetrahydrothiophene

The presence of a stereocenter at the 3-position of the tetrahydrothiophene (B86538) ring in this compound necessitates the development of synthetic methods that can control its three-dimensional arrangement. Future research will likely focus on creating enantiomerically pure forms of this compound, which is crucial for applications in areas such as medicinal chemistry and materials science where specific stereoisomers can elicit distinct biological or physical responses.

Drawing inspiration from the synthesis of analogous oxygen-containing heterocycles like tetrahydrofurans, several strategies can be envisioned. Organocatalysis, employing small chiral organic molecules to induce enantioselectivity, presents a promising avenue. Furthermore, transition-metal-catalyzed asymmetric synthesis, a cornerstone of modern organic chemistry, could be adapted for the construction of the this compound core. Methodologies involving catalytic asymmetric dearomatization of thiophene (B33073) derivatives could also be explored to generate the chiral tetrahydrothiophene ring system. nih.gov

Table 1: Potential Stereoselective Synthetic Approaches for this compound

| Methodology | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Organocatalysis | Chiral amines, phosphoric acids | Enantioselective formation of the tetrahydrothiophene ring |

| Transition-Metal Catalysis | Chiral phosphine (B1218219) ligands with palladium, rhodium, or iridium | Stereocontrolled cyclization or cross-coupling reactions |

| Catalytic Asymmetric Dearomatization | Chiral catalysts with a thiophene precursor | Enantioselective synthesis of the saturated heterocyclic core |

Exploration of New Catalytic Transformations Involving the Vinyltetrahydrothiophene Moiety

The vinyl group in this compound is a versatile functional handle that opens the door to a wide array of catalytic transformations. Future research will undoubtedly focus on leveraging this reactivity to construct more complex molecular architectures. The sulfur atom within the tetrahydrothiophene ring can also influence the reactivity of the vinyl group and participate in catalytic cycles.

Transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, could be employed to append various substituents to the vinyl group, thereby tuning the electronic and steric properties of the molecule. researchgate.net Hydrothiolation of the vinyl group, catalyzed by transition metals like rhodium or palladium, could lead to the formation of dithioacetal-like structures, which are valuable intermediates in organic synthesis. acs.orgrsc.orgrsc.org Moreover, the catalytic hydrogenation of the vinyl group could provide access to 3-ethyltetrahydrothiophene, while oxidation could yield the corresponding epoxide or diol, further expanding the synthetic utility of the parent compound. youtube.com

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst | Potential Product |

| Heck Reaction | Palladium/phosphine ligand | 3-(Styryl)tetrahydrothiophene derivatives |

| Suzuki Coupling | Palladium/phosphine ligand, boronic acid | 3-(Arylvinyl)tetrahydrothiophene derivatives |

| Hydrothiolation | Rhodium or Palladium complex | Thioether-functionalized tetrahydrothiophenes |

| Asymmetric Hydrogenation | Chiral rhodium or iridium catalyst | Enantiomerically enriched 3-ethyltetrahydrothiophene |

Advanced Computational Predictions for Unexplored Reactivity and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the reactivity and properties of molecules before their synthesis and experimental investigation. rsc.orgnih.gov For this compound, computational studies can provide invaluable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Future computational work could focus on mapping the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its reactivity in various chemical transformations. tandfonline.com For instance, the nucleophilicity and electrophilicity of different atomic sites can be quantified to anticipate the outcomes of reactions. rsc.org Furthermore, computational modeling can be used to design catalysts that are specifically tailored for transformations involving the vinyltetrahydrothiophene moiety, optimizing for both reactivity and selectivity. rsc.org In the realm of materials science, computational simulations can predict the photophysical and electronic properties of polymers and other materials derived from this compound, guiding the design of new functional materials. researchgate.net

Table 3: Potential Applications of Computational Chemistry to this compound Research

| Computational Method | Area of Investigation | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reactivity Analysis | Frontier orbital energies, electrostatic potential maps, reaction barriers |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations in different environments, dynamic behavior |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Inhibition Studies | Binding affinities and modes of interaction with biological targets |

| Time-Dependent DFT (TD-DFT) | Electronic and Optical Properties | Absorption and emission spectra of derived polymers and materials |

Integration of this compound into Smart and Responsive Materials Systems

The development of "smart" or "responsive" materials, which can change their properties in response to external stimuli, is a rapidly growing field of materials science. The unique combination of a flexible heterocyclic ring and a polymerizable vinyl group makes this compound an attractive building block for such materials. researchgate.net

Polymers incorporating the this compound unit could exhibit interesting thermal, mechanical, and optical properties. rsc.orgrsc.org The sulfur atom in the tetrahydrothiophene ring could act as a coordination site for metal ions, leading to the development of responsive materials that change color or fluorescence in the presence of specific metals. frontiersin.org Furthermore, the vinyl group allows for the straightforward incorporation of this monomer into a variety of polymer architectures, including block copolymers and cross-linked networks. ekb.eg This could lead to the creation of novel hydrogels, coatings, and membranes with tunable properties. researchgate.net The inherent properties of thiophene-based materials in organic electronics also suggest that polymers of this compound could find applications in sensors, transistors, and light-emitting diodes. nbinno.comresearchgate.net

Table 4: Potential Applications of this compound in Smart and Responsive Materials

| Material Type | Potential Stimulus | Potential Response |

| Metal-Coordinating Polymers | Presence of metal ions | Color change, fluorescence quenching/enhancement |

| pH-Responsive Hydrogels | Change in pH | Swelling or shrinking |

| Self-Healing Polymers | Mechanical damage | Autonomous repair |

| Chemiresistive Sensors | Exposure to volatile organic compounds | Change in electrical resistance |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-vinyltetrahydrothiophene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization or functionalization of tetrahydrothiophene derivatives. For example, a protocol inspired by spirocyclic phosphazene synthesis (using THF as a solvent and triethylamine as a base) can be adapted . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the product. Optimization may involve adjusting reaction time (e.g., 3–5 days at room temperature) or stoichiometric ratios of reagents like triethylamine to suppress side reactions .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming vinyl group integration and ring structure. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies thiophene ring vibrations (e.g., C-S stretching at ~600–700 cm⁻¹). X-ray crystallography, as used in phosphazene derivatives, can resolve stereochemical ambiguities .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. For instance, storing the compound in amber vials at –20°C in anhydrous solvents (e.g., THF or DCM) minimizes hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in this compound’s electrophilic addition reactions?

- Methodological Answer : Conflicting results may arise from solvent polarity effects or competing reaction pathways. Computational studies (DFT or MD simulations) can model transition states to identify dominant mechanisms. Experimental validation via kinetic isotope effects (KIEs) or substituent-directed regioselectivity studies can resolve ambiguities .

Q. How can this compound’s electronic properties be tuned for applications in conductive polymers?

- Methodological Answer : Copolymerization with electron-deficient monomers (e.g., benzylidene or hexylthiophene derivatives) alters bandgap and conductivity. Cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy quantify HOMO-LUMO levels, while AFM or TEM evaluates morphological changes in thin films .

Q. What strategies mitigate water contamination risks during large-scale synthesis of this compound?

- Methodological Answer : Due to its Water Hazard Class 3 rating, closed-loop systems with solvent recovery and wastewater treatment (e.g., activated carbon filtration) are mandatory. Process analytical technology (PAT) monitors real-time byproduct formation, ensuring compliance with ecological safety standards .

Data Analysis and Experimental Design

Q. How should researchers address inconsistencies in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Cross-validate data using multiple techniques: combustion calorimetry for experimental ΔHf and Gaussian software for computational values. Discrepancies >5% warrant re-evaluation of sample purity or calibration standards. Reference NIST’s thermochemical databases for benchmark comparisons .

Q. What experimental designs are optimal for studying this compound’s role in catalytic asymmetric synthesis?

- Methodological Answer : Employ chiral ligands (e.g., BINOL or salen complexes) in palladium-catalyzed vinylation reactions. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with europium shift reagents. Design of experiments (DoE) matrices optimize variables like catalyst loading and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.